3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Description
Properties
IUPAC Name |
3-[4-(aminomethyl)cyclohexyl]-N-(2-hydroxyethyl)-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S.ClH/c19-11-12-5-7-13(8-6-12)16-14-3-1-2-4-15(14)23-17(16)18(22)20-9-10-21;/h1-4,12-13,21H,5-11,19H2,(H,20,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELUCLQRTURQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=C(SC3=CC=CC=C32)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-hydroxy-ethyl)-amide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, exploring its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 368.9 g/mol. It features a benzo[b]thiophene core , which is significant for its biological properties. The presence of an aminomethyl cyclohexyl group and a hydroxylated ethyl amide enhances its pharmacological profile.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H25ClN2O2S |
| Molecular Weight | 368.9 g/mol |
| Functional Groups | Amine, Hydroxyl, Carboxylic Acid |
| Core Structure | Benzo[b]thiophene |
Biological Activity
Research indicates that compounds similar to 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that benzo[b]thiophene derivatives can inhibit the growth of various pathogens, indicating potential use in treating infections.
- Anticancer Properties : Preliminary investigations have shown that these compounds may inhibit cancer cell proliferation, making them candidates for further cancer research.
- Anti-inflammatory Effects : Some derivatives are noted for their ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The amine groups can participate in nucleophilic substitutions, enhancing interactions with biological targets.
- Electrophilic Aromatic Substitution : The thiophene ring allows for electrophilic substitution reactions, potentially leading to the formation of more active derivatives.
- Hydrogen Bonding : The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity.
Anticancer Activity
In vitro studies on benzo[b]thiophene derivatives have shown inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies indicate that the compound may induce apoptosis through the activation of caspase pathways, although further research is needed to confirm these effects specifically for this compound.
Anti-inflammatory Research
Research has highlighted the anti-inflammatory properties of similar compounds through inhibition of pro-inflammatory cytokines. This suggests that 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-hydroxy-ethyl)-amide hydrochloride may also possess these properties, warranting further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzo[b]thiophene derivatives with structural variations in the amide substituents and cycloalkyl groups. Below is a comparative analysis with closely related analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₅ClN₂O₂S | 368.93 | 2-hydroxyethyl amide, 4-aminocyclohexyl | Hydrochloride |
| 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride | C₁₉H₂₇ClN₂O₂S | 382.96 | 2-methoxyethyl amide | Hydrochloride |
| 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride | C₂₀H₃₀ClN₃OS | 396.00 | 2-dimethylaminoethyl amide | Hydrochloride |
| 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride | C₂₀H₂₉ClN₂OS | 380.98 | Azepane ring, isopropyl amide | Hydrochloride |
Key Differences and Implications :
In contrast, the methoxyethyl analog (C₁₉H₂₇ClN₂O₂S) replaces the hydroxyl with a methoxy group, reducing polarity and possibly altering metabolic stability . The dimethylaminoethyl variant (C₂₀H₃₀ClN₃OS) introduces a basic tertiary amine, which may improve membrane permeability but could increase off-target effects due to cationic interactions .
Cycloalkyl/Azepane Modifications: The azepane-containing analog (C₂₀H₂₉ClN₂OS) replaces the cyclohexyl group with a seven-membered azepane ring.
For instance, the methoxyethyl variant likely involves coupling 2-methoxyethylamine to the benzo[b]thiophene carboxylic acid intermediate under standard peptide coupling conditions .
Biological Relevance: Substituted thiophenes and benzoxazoles (as in ) are known for antimicrobial, antiviral, and anticancer activities. The target compound’s hydroxyethyl amide group may mimic natural substrates in kinase or protease inhibition, while the cyclohexylamine moiety could enhance CNS penetration . Compared to the acetylated thiophenes in (e.g., 4d and 4e), the amide linkage in the target compound offers greater metabolic stability than ester or ketone functionalities .
Table 2: Hypothetical Pharmacokinetic Properties
| Property | Target Compound | Methoxyethyl Analog | Dimethylaminoethyl Analog |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 2.8 | 3.2 |
| Aqueous Solubility (mg/mL) | 15.3 | 8.7 | 5.2 |
| Plasma Protein Binding (%) | 85 | 90 | 92 |
Note: LogP and solubility values are estimated based on substituent contributions.
Preparation Methods
Step 1: Cyclocondensation Reaction
- Starting Materials : 4-(Aminomethyl)cyclohexanecarbaldehyde and ethyl thioglycolate.
- Conditions :
- Mechanism : Nucleophilic substitution followed by intramolecular cyclization forms the benzo[b]thiophene ester.
Step 2: Saponification to Carboxylic Acid
- Reagents : NaOH (3N) in ethanol/water.
- Yield : ~85–90%.
- Product : 3-(4-Aminomethylcyclohexyl)benzo[b]thiophene-2-carboxylic acid.
Amide Bond Formation
The carboxylic acid is coupled with 2-hydroxyethylamine to form the amide:
Step 3: Activation and Coupling
- Activation Reagents :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 12–24 hours.
- Yield : 60–75% (based on analogous acylhydrazone syntheses).
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
Step 4: Salt Precipitation
- Reagent : HCl (gas or 4M in dioxane).
- Solvent : Ethanol or ethyl acetate.
- Procedure : The free base is dissolved in solvent, treated with HCl, and precipitated by cooling or solvent evaporation.
- Purification : Recrystallization from ethanol/water.
Data Summary
Critical Analysis
- Regioselectivity : The cyclocondensation step must ensure proper regiochemistry for the 3-position substitution on the benzo[b]thiophene core. This is controlled by the electronic effects of the aldehyde substituent.
- Side Reactions : Competing oxidation or over-acylation is mitigated by using anhydrous conditions and controlled stoichiometry.
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization is employed at each stage to isolate intermediates.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of benzo[b]thiophene derivatives typically involves multi-step reactions, including cyclization, amidation, and salt formation. For example, similar compounds (e.g., methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride) are synthesized via refluxing intermediates in CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC with methanol-water gradients . To optimize yields:
- Design of Experiments (DoE): Use statistical methods to evaluate variables (temperature, solvent ratios, catalyst loadings). This reduces trial-and-error approaches and identifies critical parameters .
- Reaction Monitoring: Employ TLC, NMR, or in-situ IR to track intermediate formation. For instance, IR spectra can confirm C=O and C=C bond formation during amidation steps .
Q. How can researchers validate the compound’s structural integrity and purity?
Methodological Answer:
- Spectroscopic Analysis: Combine ¹H/¹³C NMR to assign cyclohexyl, benzo[b]thiophene, and amide protons/carbons. For example, unresolved signals in cyclohexyl carbons (e.g., 171.4–173.0 ppm) may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Chromatography: Use HPLC with UV detection (e.g., 254 nm) to assess purity. Compare retention times with intermediates to detect unreacted starting materials .
- Elemental Analysis: Confirm molecular formula (e.g., C₁₉H₂₇ClN₂O₂S) via combustion analysis, ensuring ≤0.4% deviation from theoretical values .
Q. What strategies mitigate hydrolysis or oxidation during storage?
Methodological Answer:
- Stability Studies: Store the hydrochloride salt in anhydrous conditions (desiccated, under argon). Test degradation under accelerated conditions (40°C/75% RH for 1 month) via HPLC .
- Protective Groups: If the hydroxyethyl amide group is prone to oxidation, consider temporary protection (e.g., tert-butyldimethylsilyl ether) during synthesis .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Dynamic Effects: Overlapping signals (e.g., cyclohexyl protons) may arise from conformational flexibility. Use variable-temperature NMR to slow exchange processes and resolve splitting .
- Computational Validation: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values. For example, discrepancies in carbonyl carbon shifts (e.g., 192.6 ppm) can validate stereoelectronic effects .
Q. What mechanistic insights guide the compound’s interaction with biological targets?
Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors (e.g., kinases or GPCRs). Structural analogs (e.g., methyl 4-amino-3-methylthiophene-2-carboxylate) show activity via thiophene ring π-stacking and hydrogen bonding .
- Molecular Dynamics (MD): Simulate ligand-protein interactions to identify critical residues. For example, the aminomethyl-cyclohexyl group may occupy hydrophobic pockets, while the hydroxyethyl amide forms hydrogen bonds .
Q. How can computational methods accelerate reaction optimization?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT or ab initio) to map energy barriers for key steps (e.g., amide coupling). ICReDD’s approach integrates computational predictions with high-throughput experimentation to narrow optimal conditions .
- Machine Learning (ML): Train models on reaction databases to predict yields based on descriptors (e.g., solvent polarity, steric bulk). This reduces experimental iterations by >50% .
Q. How do impurities from synthetic intermediates affect pharmacological profiles?
Methodological Answer:
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., uncyclized thiophene precursors). Compare cytotoxicity (e.g., IC₅₀) of purified vs. crude batches in cell-based assays .
- Structure-Activity Relationships (SAR): Synthesize analogs with deliberate modifications (e.g., replacing hydroxyethyl with methoxyethyl) to isolate impurity contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
